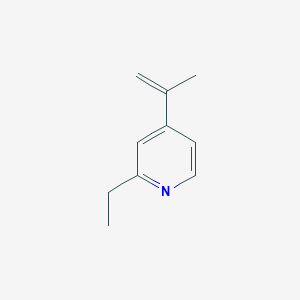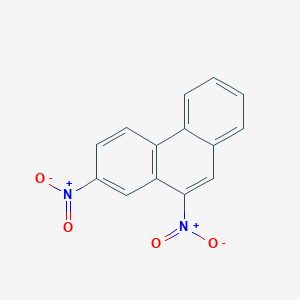
2,10-Dinitrophenanthrene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,10-Dinitrophenanthrene (2,10-DNP) is a polycyclic aromatic hydrocarbon (PAH) that is widely used in scientific research due to its unique chemical and physical properties. 2,10-DNP is a yellow crystalline solid that is insoluble in water but soluble in organic solvents such as ethanol, benzene, and chloroform. This compound has a molecular formula of C14H8N2O4 and a molecular weight of 268.22 g/mol.
作用机制
The mechanism of action of 2,10-Dinitrophenanthrene is not fully understood, but it is believed to involve the formation of reactive oxygen species (ROS) and the induction of oxidative stress. ROS are highly reactive molecules that can damage cellular structures such as DNA, proteins, and lipids. This oxidative stress can lead to cell death and tissue damage.
生化和生理效应
Studies have shown that exposure to 2,10-Dinitrophenanthrene can cause a range of biochemical and physiological effects in living organisms. These effects include the induction of oxidative stress, DNA damage, inflammation, and apoptosis. In addition, 2,10-Dinitrophenanthrene has been shown to disrupt cellular signaling pathways and alter gene expression patterns.
实验室实验的优点和局限性
One of the main advantages of using 2,10-Dinitrophenanthrene in lab experiments is its stability and solubility in organic solvents. This makes it easy to handle and use in a wide range of experimental setups. However, one limitation of using 2,10-Dinitrophenanthrene is its potential toxicity and environmental hazards. Careful handling and disposal procedures must be followed to prevent harm to researchers and the environment.
未来方向
There are many future directions for research on 2,10-Dinitrophenanthrene. One area of interest is the development of new synthetic methods for producing this compound and its derivatives. Another area of research is the investigation of the mechanisms by which 2,10-Dinitrophenanthrene induces oxidative stress and DNA damage. Additionally, there is a need for more studies on the environmental fate and toxicity of 2,10-Dinitrophenanthrene and other PAHs. Finally, further research is needed to explore the potential therapeutic applications of 2,10-Dinitrophenanthrene and its derivatives in the treatment of cancer and other diseases.
合成方法
The synthesis of 2,10-Dinitrophenanthrene involves the nitration of phenanthrene, which is a common PAH. The nitration reaction is typically carried out using a mixture of nitric acid and sulfuric acid as the nitrating agent. The reaction yields a mixture of nitrophenanthrenes, which can be separated and purified using column chromatography. The final product, 2,10-Dinitrophenanthrene, is obtained as a yellow crystalline solid.
科学研究应用
2,10-Dinitrophenanthrene has a wide range of scientific research applications, particularly in the fields of organic chemistry, biochemistry, and toxicology. This compound is commonly used as a model compound for studying the behavior of PAHs in the environment and their effects on living organisms. 2,10-Dinitrophenanthrene is also used as a standard reference material for analytical chemistry and as a fluorescent probe for studying protein-ligand interactions.
属性
CAS 编号 |
159092-71-4 |
|---|---|
产品名称 |
2,10-Dinitrophenanthrene |
分子式 |
C14H8N2O4 |
分子量 |
268.22 g/mol |
IUPAC 名称 |
2,10-dinitrophenanthrene |
InChI |
InChI=1S/C14H8N2O4/c17-15(18)10-5-6-12-11-4-2-1-3-9(11)7-14(16(19)20)13(12)8-10/h1-8H |
InChI 键 |
GREJVCGMAWZPOA-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C3=C(C=C(C=C3)[N+](=O)[O-])C(=CC2=C1)[N+](=O)[O-] |
规范 SMILES |
C1=CC=C2C3=C(C=C(C=C3)[N+](=O)[O-])C(=CC2=C1)[N+](=O)[O-] |
其他 CAS 编号 |
159092-71-4 |
同义词 |
2,10-DINITROPHENANTHRENE |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



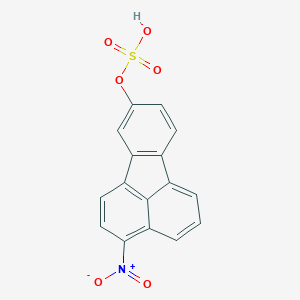
![2-(6-Methyl-2-(p-tolyl)imidazo[1,2-a]pyridin-3-yl)acetonitrile](/img/structure/B120503.png)
![3-(2-nitroimidazol-1-yl)-N-[3-(2-nitroimidazol-1-yl)propyl]propanamide](/img/structure/B120505.png)
![6-Methyl-2-p-tolyl-imidazo[1,2-a]pyridine](/img/structure/B120508.png)
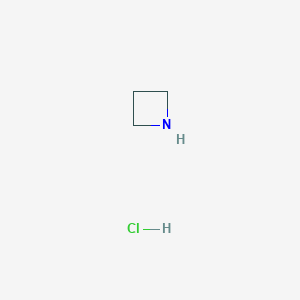
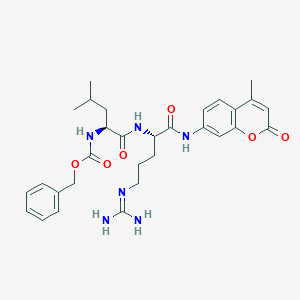
![N,N-Dimethyl-1-(6-methyl-2-(p-tolyl)imidazo[1,2-a]pyridin-3-yl)methanamine](/img/structure/B120513.png)



![(alphaR,betaS)-beta-[[(1,1-Dimethylethoxy)carbonyl]amino]-alpha-hydroxy-4-(phenylmethoxy)-benzenepropanoic Acid Et](/img/structure/B120531.png)


